molecular formula C17H17BrN4O3 B11597180 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide

1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No.: B11597180
M. Wt: 405.2 g/mol
InChI Key: UYYPLEWDDYSHLY-UHFFFAOYSA-N
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Description

1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a bromophenoxy group, a cyano group, an oxazole ring, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the formation of the oxazole ring through a cyclization reaction. The bromophenoxy group can be introduced via a nucleophilic substitution reaction, and the cyano group can be added through a cyanation reaction. The final step involves the formation of the piperidine carboxamide through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrophobic interactions, while the cyano group may participate in hydrogen bonding. The oxazole ring and piperidine carboxamide can interact with various enzymes or receptors, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17BrN4O3

Molecular Weight

405.2 g/mol

IUPAC Name

1-[2-[(4-bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H17BrN4O3/c18-12-1-3-13(4-2-12)24-10-15-21-14(9-19)17(25-15)22-7-5-11(6-8-22)16(20)23/h1-4,11H,5-8,10H2,(H2,20,23)

InChI Key

UYYPLEWDDYSHLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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